(s)-n-Methylsalsolinol
Overview
Description
(S)-N-Methylsalsolinol is a naturally occurring compound found in the human brain and various plants. It is a derivative of salsolinol, which is formed through the enzymatic methylation of salsolinol. This compound has garnered significant interest due to its potential role in neurodegenerative diseases, particularly Parkinson’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-N-Methylsalsolinol can be synthesized through several methods. One common approach involves the methylation of salsolinol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic methylation using methyltransferases derived from microbial sources is a preferred method due to its efficiency and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions: (S)-N-Methylsalsolinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methyl-dihydroxyphenylacetaldehyde.
Reduction: Reduction reactions can convert it back to salsolinol.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Alkyl halides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: N-methyl-dihydroxyphenylacetaldehyde.
Reduction: Salsolinol.
Substitution: Various N-alkylated derivatives.
Scientific Research Applications
(S)-N-Methylsalsolinol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: Studies focus on its role in neurotransmitter pathways and its potential neurotoxic effects.
Medicine: Research investigates its involvement in the pathogenesis of Parkinson’s disease and its potential as a biomarker.
Industry: It is used in the production of pharmaceuticals and as a research tool in neurochemistry.
Mechanism of Action
(S)-N-Methylsalsolinol exerts its effects primarily through interaction with dopaminergic neurons. It inhibits the reuptake of dopamine, leading to increased dopamine levels in the synaptic cleft. This compound also induces oxidative stress and mitochondrial dysfunction, contributing to neurodegeneration. The molecular targets include dopamine transporters and mitochondrial complexes.
Comparison with Similar Compounds
Salsolinol: The parent compound, less methylated.
N-Methyl-dihydroxyphenylacetaldehyde: An oxidation product.
Tetrahydroisoquinolines: Structurally related compounds with similar neuroactive properties.
Uniqueness: (S)-N-Methylsalsolinol is unique due to its specific methylation pattern, which significantly influences its biological activity and neurotoxic potential. Its role in neurodegenerative diseases sets it apart from other similar compounds, making it a critical focus of research in neurochemistry and neuropharmacology.
Properties
IUPAC Name |
(1S)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-6,7-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-9-6-11(14)10(13)5-8(9)3-4-12(7)2/h5-7,13-14H,3-4H2,1-2H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMGOUZXGHZLBJ-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=CC(=C(C=C2CCN1C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201867 | |
Record name | 1,2-Dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (S)-N-Methylsalsolinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003892 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53622-85-8 | |
Record name | N-Methylsalsolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53622-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053622858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-N-Methylsalsolinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003892 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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